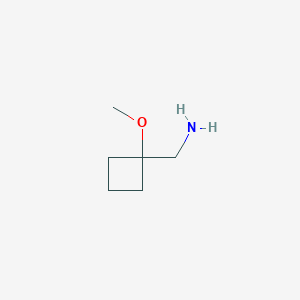

Cyclopentyl(3-fluorophenyl)methanamine

説明

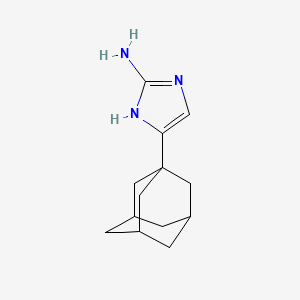

Cyclopentyl(3-fluorophenyl)methanamine, also known as CPFMA, is an organic compound used in scientific research. It is a highly versatile molecule with a wide range of applications in both biochemical and physiological research. It is a cyclic amine that is used in a variety of lab experiments due to its unique properties.

科学的研究の応用

Chemical Inhibitors of Cytochrome P450 Isoforms Cyclopentyl(3-fluorophenyl)methanamine, due to its structural attributes, might be implicated in studies investigating potent and selective chemical inhibitors of the major human hepatic Cytochrome P450 (CYP) isoforms. Such inhibitors play a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is essential for predicting drug-drug interactions (DDIs) during coadministration of multiple drugs. Selective inhibition of CYP isoforms using structurally diverse compounds, such as Cyclopentyl(3-fluorophenyl)methanamine, aids in a more accurate in vitro assessment of DDIs, thereby facilitating safer drug development and usage (Khojasteh et al., 2011).

Fluorophores in Molecular Imaging Compounds with fluorine, such as Cyclopentyl(3-fluorophenyl)methanamine, are of particular interest in the development of organic fluorophores for in vivo cancer diagnosis. The incorporation of fluorine atoms can enhance the properties of fluorophores, making them potentially useful for real-time detection of cancer using optical imaging. This application leverages the unique photophysical properties conferred by the fluorine atoms, underscoring the significance of fluorinated compounds in advancing molecular imaging technologies for diagnostic purposes (Alford et al., 2009).

Biological Hydrogen Methanation Research into biological hydrogen methanation (BHM) as a method for converting electrical energy into natural gas highlights the potential for Cyclopentyl(3-fluorophenyl)methanamine in catalyzing reactions within this process. BHM involves electrolysis followed by the Sabatier reaction, where specific catalysts, potentially including Cyclopentyl(3-fluorophenyl)methanamine or related compounds, could optimize the efficiency and selectivity of methane production from hydrogen and carbon dioxide. This application is crucial for the storage of surplus energy from renewable sources, offering a sustainable solution to energy storage challenges (Lecker et al., 2017).

Transition-Metal Phosphors in OLEDs The development of transition-metal phosphors for organic light-emitting diodes (OLEDs) benefits from the use of cyclometalating ligands, such as Cyclopentyl(3-fluorophenyl)methanamine, to achieve high emissivity and tunable emission wavelengths. These materials are essential for the systematic preparation of phosphorescent complexes that exhibit strong luminescence in solid states and across the visible spectrum. Cyclopentyl(3-fluorophenyl)methanamine could serve as a cyclometalating agent, providing a pathway to novel phosphors with enhanced optical properties for use in displays and illumination devices (Chi & Chou, 2010).

作用機序

Target of Action

The primary targets of Cyclopentyl(3-fluorophenyl)methanamine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is believed to interact with its targets in a manner similar to other amine compounds, which typically involve binding to receptors or enzymes and modulating their activity .

Biochemical Pathways

The biochemical pathways affected by Cyclopentyl(3-fluorophenyl)methanamine are currently under investigation. Given the structural similarity to other amine compounds, it may be involved in pathways related to neurotransmission or enzymatic regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyclopentyl(3-fluorophenyl)methanamine are not yet fully characterized. As a small molecule, it is expected to have good absorption and distribution profiles. The metabolism and excretion of this compound will depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of Cyclopentyl(3-fluorophenyl)methanamine’s action are currently unknown and are the subject of ongoing research . The effects will depend on the specific targets of this compound and the pathways in which these targets are involved.

Action Environment

The action, efficacy, and stability of Cyclopentyl(3-fluorophenyl)methanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and the specific conditions within the cell or tissue where the compound is active .

特性

IUPAC Name |

cyclopentyl-(3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVSBNYOVVORBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)

![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)

![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)

![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)